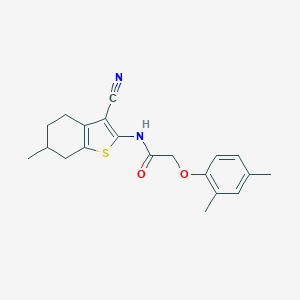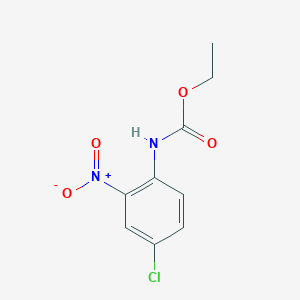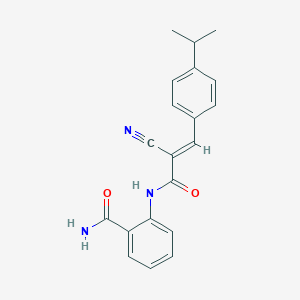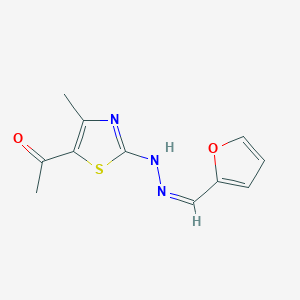
6-methyl-5-(propan-2-ylamino)-2H-1,2,4-triazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-(propan-2-ylamino)-2H-1,2,4-triazin-3-one, commonly known as Prometryn, is a herbicide used to control weeds in various crops. It is a member of the triazine family of herbicides and is widely used in agriculture due to its effectiveness in controlling a broad spectrum of weeds.
Wissenschaftliche Forschungsanwendungen
Prometryn has been extensively studied for its herbicidal properties. It is effective against various weeds, including annual grasses, broadleaf weeds, and some perennial weeds. Prometryn has been shown to be effective in controlling weeds in crops such as corn, soybeans, cotton, and sugarcane.
Wirkmechanismus
Prometryn works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for capturing light energy during photosynthesis. The binding of Prometryn to the D1 protein prevents the transfer of electrons, which disrupts the electron transport chain and inhibits photosynthesis.
Biochemical and Physiological Effects:
Prometryn has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to bees and other pollinators. Prometryn is also persistent in soil, which can lead to accumulation over time.
Vorteile Und Einschränkungen Für Laborexperimente
Prometryn is widely used in laboratory experiments to study the effects of herbicides on plants. Its broad-spectrum activity makes it a useful tool for studying weed control in various crops. However, its persistence in soil can make it difficult to study the long-term effects of herbicide application.
Zukünftige Richtungen
There are several future directions for research on Prometryn. One area of interest is the development of new herbicides that are more effective and have lower environmental impacts. Another area of research is the study of the long-term effects of herbicide application on soil health and ecosystem functioning. Finally, there is a need for more research on the effects of herbicides on non-target organisms, such as bees and other pollinators, to better understand the potential impacts of herbicide use on biodiversity.
Synthesemethoden
Prometryn can be synthesized by the reaction of 2,4,6-trimethylthio-s-triazine with isopropylamine. The reaction yields Prometryn as a white crystalline solid, which can be purified by recrystallization.
Eigenschaften
Produktname |
6-methyl-5-(propan-2-ylamino)-2H-1,2,4-triazin-3-one |
|---|---|
Molekularformel |
C7H12N4O |
Molekulargewicht |
168.2 g/mol |
IUPAC-Name |
6-methyl-5-(propan-2-ylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C7H12N4O/c1-4(2)8-6-5(3)10-11-7(12)9-6/h4H,1-3H3,(H2,8,9,11,12) |
InChI-Schlüssel |
ISCNNJCYGMQQNT-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC(C)C |
Kanonische SMILES |
CC1=NNC(=O)N=C1NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)


![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![2-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B255208.png)
![3-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B255211.png)
![3-[3-(1-Azepanyl)-3-oxopropyl]-5-(4-ethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B255212.png)


![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)